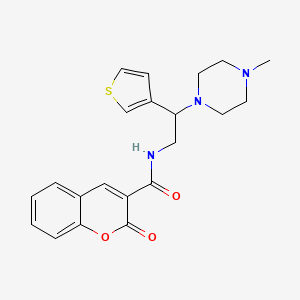

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene carboxamide core linked to a 4-methylpiperazine moiety and a thiophene ethyl group. This structural combination suggests applications in biomedical imaging or therapeutic development, as seen in analogous compounds like PT-ADA-PPR, which exhibit dual-excitation imaging capabilities for lysosome-specific studies .

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-7-9-24(10-8-23)18(16-6-11-28-14-16)13-22-20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-6,11-12,14,18H,7-10,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFDENHWJKYVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structural Overview

The compound features a chromene backbone with a carboxamide functional group, a piperazine moiety, and a thiophene ring. This combination of functional groups suggests a diverse range of interactions with biological targets, making it an interesting candidate for drug development.

Synthesis

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

- Formation of the Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent to introduce the thiophene group.

- Oxamide Formation : Reacting the intermediate with oxalyl chloride to form the oxamide linkage.

- Final Coupling : Coupling the resulting intermediate with a chromene derivative under suitable conditions to obtain the final product.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

- Antimicrobial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, as evidenced by increased expression levels of p53 and caspase-3 cleavage in MCF-7 cells . Molecular docking studies indicate strong hydrophobic interactions between the compound and cancer-related receptors, suggesting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms remain under investigation.

The exact mechanism of action for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hydrochloride salt in has a higher molecular weight (447.9 vs. ~395.5) due to the chromene-2-carbonyl group and chloride ion, which may improve solubility but alter pharmacokinetics .

- PT-ADA-PPR () shares the piperazine-thiophene motif but replaces chromene with adamantane, emphasizing modular design for tunable imaging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.